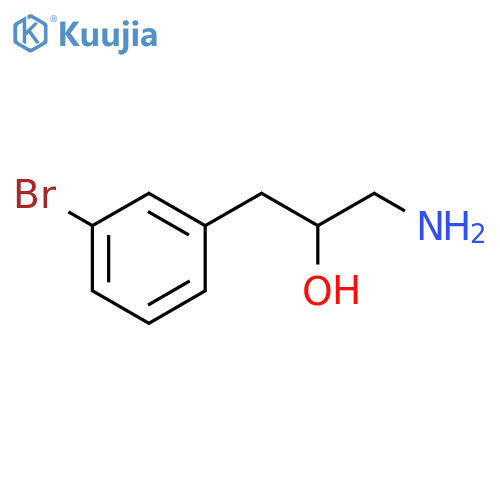

Cas no 1225508-70-2 (1-amino-3-(3-bromophenyl)propan-2-ol)

1-amino-3-(3-bromophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- Benzeneethanol, α-(aminomethyl)-3-bromo-

- 1-Amino-3-(3-bromophenyl)propan-2-ol

- EN300-1893511

- 1225508-70-2

- CS-0352700

- AKOS015151987

- SCHEMBL7852354

- 1-amino-3-(3-bromophenyl)propan-2-ol

-

- インチ: 1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2

- InChIKey: LNSPBZACGBMYHQ-UHFFFAOYSA-N

- SMILES: C(C1C=CC=C(Br)C=1)C(O)CN

計算された属性

- 精确分子量: 229.01023g/mol

- 同位素质量: 229.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.470±0.06 g/cm3(Predicted)

- Boiling Point: 359.1±32.0 °C(Predicted)

- 酸度系数(pKa): 12.51±0.35(Predicted)

1-amino-3-(3-bromophenyl)propan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893511-1.0g |

1-amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1893511-1g |

1-amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 1g |

$1256.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423370-50mg |

1-Amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 98% | 50mg |

¥24710.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423370-250mg |

1-Amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 98% | 250mg |

¥27050.00 | 2024-08-09 | |

| Enamine | EN300-1893511-0.05g |

1-amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 0.05g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1893511-5.0g |

1-amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-1893511-0.1g |

1-amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 0.1g |

$1106.0 | 2023-09-18 | ||

| Enamine | EN300-1893511-5g |

1-amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 5g |

$3645.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423370-100mg |

1-Amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 98% | 100mg |

¥23889.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423370-500mg |

1-Amino-3-(3-bromophenyl)propan-2-ol |

1225508-70-2 | 98% | 500mg |

¥28238.00 | 2024-08-09 |

1-amino-3-(3-bromophenyl)propan-2-ol 関連文献

-

2. Book reviews

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

1-amino-3-(3-bromophenyl)propan-2-olに関する追加情報

1-Amino-3-(3-Bromophenyl)Propan-2-Ol: A Comprehensive Overview

1-Amino-3-(3-Bromophenyl)Propan-2-Ol (CAS No. 1225508-70-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. This compound, characterized by its unique structure featuring an amino group, a bromophenyl moiety, and a secondary alcohol, has demonstrated potential in various applications. Recent advancements in synthetic methodologies and its incorporation into bioactive molecules have further highlighted its importance in contemporary research.

The molecular structure of 1-amino-3-(3-bromophenyl)propan-2-ol is defined by a central propane backbone. At the second carbon of this backbone is a hydroxyl group (-OH), while the third carbon is substituted with a 3-bromophenyl ring. The amino group (-NH₂) is attached to the first carbon of the propane chain. This arrangement allows for diverse reactivity and functionalization, making it a valuable building block in organic synthesis.

Recent studies have explored the use of 1-amino-3-(3-bromophenyl)propan-2-ol in drug discovery. Researchers have utilized its bromophenyl group as a site for further substitution, enabling the creation of bioisosteric replacements or pharmacophore models. For instance, modifications to the bromine atom have led to compounds with enhanced bioavailability and selectivity for specific biological targets. These findings underscore the compound's potential as a lead molecule in therapeutic development.

In materials science, 1-amino-3-(3-bromophenyl)propan-2-ol has been employed as a precursor for advanced polymers and materials with tailored properties. Its amino and hydroxyl functionalities provide opportunities for cross-linking and polymerization, leading to materials with improved mechanical strength and thermal stability. Recent research has focused on incorporating this compound into biodegradable polymers, which hold promise for sustainable applications in packaging and biomedical devices.

The synthesis of 1-amino-3-(3-bromophenyl)propan-2-ol involves multi-step reactions that highlight its chemical versatility. A common approach begins with the bromination of acetophenone derivatives, followed by reduction to yield the corresponding alcohol. Subsequent amino group introduction via reductive amination or other methods completes the structure. These synthetic pathways are continually being optimized to improve yield and reduce environmental impact.

From an environmental standpoint, understanding the degradation pathways of 1-amino-3-(3-bromophenyl)propan-2-ol is crucial for assessing its ecological impact. Recent studies have revealed that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of the carbon-carbon bonds. This knowledge is essential for designing sustainable processes that minimize environmental footprint.

In conclusion, 1-amino-3-(3-bromophenyl)propan-2-ol (CAS No. 1225508-70-) stands as a pivotal molecule in modern chemistry due to its structural diversity and functional versatility. Its applications span drug discovery, materials science, and sustainable chemistry, driven by ongoing research into its synthesis, properties, and environmental behavior.

1225508-70-2 (1-amino-3-(3-bromophenyl)propan-2-ol) Related Products

- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)

- 1631145-96-4((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)

- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)

- 2172455-04-6(2-fluoro-1-methoxy-4-(3-methylphenyl)benzene)

- 2383775-56-0(2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid)

- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)

- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)

- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)